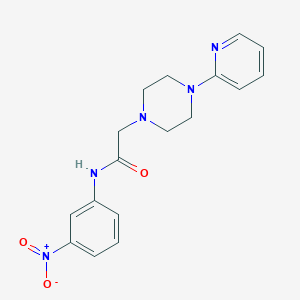
N-(2-Chloro-5-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-5’-methoxy-4’-nitroacetanilide is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.64 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-methoxy-4’-nitroacetanilide typically involves the nitration of 2’-Chloro-5’-methoxyacetanilide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2’-Chloro-5’-methoxy-4’-nitroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified using recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-5’-methoxy-4’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2’-Chloro-5’-methoxy-4’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Chloro-5’-methoxy-4’-nitroacetanilide is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2’-Chloro-5’-methoxy-4’-nitroacetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methoxy groups also contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4’-methoxy-3’-nitroacetanilide
- 2-Chloro-4’-methoxy-2’-nitroacetanilide
- 5’-Chloro-4’-methyl-2’-nitroacetanilide
- 2-Chloro-4’-fluoro-3’-nitroacetanilide
Uniqueness
2’-Chloro-5’-methoxy-4’-nitroacetanilide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 5’ position and the nitro group at the 4’ position makes it particularly useful in certain synthetic and research applications .
Propriétés
Formule moléculaire |
C9H9ClN2O4 |
|---|---|
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
N-(2-chloro-5-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(13)11-7-4-9(16-2)8(12(14)15)3-6(7)10/h3-4H,1-2H3,(H,11,13) |
Clé InChI |
GFWJQYPGMZCCNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-](/img/structure/B8411168.png)

![4-[2-(4-Nitro-phenyl)-ethanesulfonyl]-morpholine](/img/structure/B8411186.png)
![1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol](/img/structure/B8411195.png)









